molecular formula C9H9N3O2 B8518437 Methyl 2-methyl-3h-imidazo[4,5-b]pyridine-5-carboxylate

Methyl 2-methyl-3h-imidazo[4,5-b]pyridine-5-carboxylate

Cat. No.: B8518437
M. Wt: 191.19 g/mol
InChI Key: WCPBXFSDYCKAGR-UHFFFAOYSA-N
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Description

Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-3h-imidazo[4,5-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . Another approach involves the palladium-catalyzed Buchwald cross-coupling of 2-halo-1-methyl-imidazo[4,5-b]pyridine with benzophenoneimine, followed by acidic hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, partially saturated derivatives, and various substituted imidazopyridines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3h-imidazo[4,5-b]pyridine-5-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may act on kinases involved in signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and development .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 2-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-5-10-6-3-4-7(9(13)14-2)12-8(6)11-5/h3-4H,1-2H3,(H,10,11,12)

InChI Key

WCPBXFSDYCKAGR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=CC(=N2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Palladium acetate (1.18 g), 1,3-bis(diphenylphosphino)propane (2.31 g) and 5-bromo-2-methyl-1H-imidazo[4,5-b]pyridine (3.72 g) were placed in an autoclave, and N,N-dimethylformamide (18.6 ml), methanol (14.9 ml) and triethylamine (5.4 ml) were added thereto. The mixture was stirred at 85° C. for 14 hr at 10 atm under a carbon monoxide atmosphere. The reaction mixture was cooled and the solvent was evaporated. To the residue was added methanol (60 ml), and the mixture was heated. The insoluble matter was filtered off while the mixture was hot. The filtrate was concentrated to give the objective compound (2.95 g) as a white powder.
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step Two
Quantity
18.6 mL
Type
reactant
Reaction Step Three
Quantity
14.9 mL
Type
reactant
Reaction Step Four
Quantity
1.18 g
Type
catalyst
Reaction Step Five
Quantity
5.4 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Palladium acetate (1.18 g), 1,3-bis(diphenylphosphino)propane (2.31 g) and 5-bromo-2-methyl-1H-imidazo[4,5-b]pyridine (3.72 g) were charged in an autoclave, and N,N-dimethylformamide (18.6 ml), methanol (14.9 ml) and triethylamine (5.4 ml) were added. The mixture was stirred at 85° C. for 14 hr in a 10 atm. carbon monoxide atmosphere. The reaction mixture was allowed to cool and the solvent was evaporated. Methanol (60 ml) was added to the residue and heated, and the insoluble matter was filtered off while hot. The filtrate was concentrated to give methyl 2-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylate (2.95 g) as a white powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step Two
Quantity
3.72 g
Type
reactant
Reaction Step Two
Quantity
18.6 mL
Type
reactant
Reaction Step Two
Quantity
14.9 mL
Type
reactant
Reaction Step Two
Quantity
1.18 g
Type
catalyst
Reaction Step Two
Quantity
5.4 mL
Type
solvent
Reaction Step Two

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